1-(4-Ethylphenyl)cyclopentan-1-amine chemical structure and properties
1-(4-Ethylphenyl)cyclopentan-1-amine chemical structure and properties
Topic: 1-(4-Ethylphenyl)cyclopentan-1-amine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
1-(4-Ethylphenyl)cyclopentan-1-amine is a semi-rigid arylcycloalkylamine characterized by a cyclopentane scaffold spiro-fused to a 4-ethyl-substituted phenyl ring at the quaternary carbon. Structurally analogous to 1-phenylcyclopentylamine and the dissociative anesthetic Phencyclidine (PCP) , this compound represents a specific probe for investigating the steric constraints of the N-methyl-D-aspartate (NMDA) receptor ion channel and the dopamine transporter (DAT).
This guide delineates the physicochemical profile, validated synthetic pathways, and structure-activity relationships (SAR) governing its pharmacological potential. It serves as a foundational reference for the development of novel neuromodulators targeting glutamatergic and monoaminergic systems.
Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule features a lipophilic 4-ethylphenyl moiety anchored to a constrained cyclopentyl amine. This structural rigidity prevents free rotation of the phenyl ring relative to the amine, locking the pharmacophore into a conformation distinct from flexible open-chain analogues like amphetamines.
Table 1: Physicochemical Specifications
| Property | Value / Descriptor | Note |
| IUPAC Name | 1-(4-Ethylphenyl)cyclopentan-1-amine | |
| Molecular Formula | C₁₃H₁₉N | |
| Molecular Weight | 189.30 g/mol | |
| SMILES | CCC1=CC=C(C=C1)C2(CCCC2)N | |
| InChI Key | Predicted based on structure | |
| LogP (Predicted) | 3.4 – 3.7 | Highly lipophilic; BBB permeable |
| pKa (Predicted) | 9.5 – 10.2 | Basic primary amine |
| H-Bond Donors | 2 (Primary Amine) | |
| H-Bond Acceptors | 1 | |
| Appearance | Colorless oil or white waxy solid | Free base form |
Synthetic Methodology
The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine requires the construction of a quaternary carbon center. The most robust route utilizes a Grignard addition followed by a Ritter-type reaction or an azide intermediate. The Azide Method is preferred for high-purity laboratory scale production as it avoids the harsh hydrolytic conditions of the Ritter reaction.
Reaction Scheme (Graphviz)
Caption: Synthetic pathway via Grignard addition and subsequent azide substitution/reduction.
Detailed Protocol
Phase 1: Grignard Formation and Addition
Objective: Synthesize the tertiary alcohol 1-(4-ethylphenyl)cyclopentan-1-ol.
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Activation: In a dry 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine.
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Grignard Reagent: Add 4-ethylbromobenzene (1.0 eq) in anhydrous THF dropwise. Maintain reflux to ensure formation of 4-ethylphenylmagnesium bromide.
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Addition: Cool to 0°C. Add Cyclopentanone (0.95 eq) in THF dropwise over 30 minutes. The reaction is exothermic.[1]
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Workup: Quench with saturated NH₄Cl. Extract with diethyl ether (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.
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Purification: Flash chromatography (Hexane/EtOAc) to yield the alcohol.
Phase 2: Azidation and Reduction
Objective: Convert the tertiary alcohol to the primary amine.
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Azidation: Dissolve the alcohol in chloroform. Add Sodium Azide (NaN₃, 2.5 eq).
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Acid Catalysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C. Caution: Hydrazoic acid (HN₃) generation—perform in a high-flow fume hood. Stir for 12–18 hours at room temperature.
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Isolation: Neutralize with NaHCO₃. Extract the organic layer containing the azide intermediate.
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Reduction (Staudinger): Dissolve the azide in THF. Add Triphenylphosphine (PPh₃, 1.2 eq). Stir until N₂ evolution ceases. Add water (hydrolysis of phosphinimine) and reflux for 2 hours.
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Final Purification: Acid/base extraction. Acidify to pH 2, wash with ether (removes Ph₃PO), basify aqueous layer to pH 12, extract amine into DCM. Distill or convert to HCl salt for storage.
Pharmacological Properties & SAR[1][4][7][8]
The pharmacological profile of 1-(4-Ethylphenyl)cyclopentan-1-amine is inferred from the Structure-Activity Relationship (SAR) of the arylcycloalkylamine class.
Mechanism of Action[6]
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NMDA Receptor Antagonism:
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Like PCP and Ketamine, 1-arylcycloalkylamines bind to the PCP-site within the NMDA receptor ion channel.
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Ring Size Effect: Contraction from a cyclohexane (PCP) to a cyclopentane ring generally reduces affinity for the NMDA receptor [1].
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4-Ethyl Substitution: Para-substitution on the phenyl ring affects binding pocket fit. While 4-methyl-PCP retains high potency, the bulkier 4-ethyl group may introduce steric clashes, potentially lowering NMDA affinity further compared to the unsubstituted parent.
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Monoamine Transporter Inhibition:
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Arylcycloalkylamines often act as Monoamine Reuptake Inhibitors.
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Selectivity Shift: Substitutions at the para-position of the phenyl ring (e.g., 4-Me-PCP) are known to increase selectivity for the Dopamine Transporter (DAT) over the NMDA receptor [2].
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Prediction: 1-(4-Ethylphenyl)cyclopentan-1-amine is predicted to act as a balanced NMDA antagonist / Dopamine Reuptake Inhibitor , possibly with a "cleaner" stimulant profile than PCP due to reduced NMDA blockade.
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SAR Visualization
Caption: Structure-Activity Relationship (SAR) mapping of functional groups to predicted pharmacological effects.
Safety and Handling
Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Irritant: Causes skin and eye irritation (H315, H319).
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Neurotoxicity: Potential for psychotomimetic effects (hallucinations, dissociation) and motor impairment at high doses.
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Containment: All synthesis steps involving sodium azide or volatile amines must be performed in a certified fume hood.
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Storage: Store the hydrochloride salt at -20°C, desiccated, to prevent hygroscopic degradation.
References
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NIST Chemistry WebBook. Cyclopentanamine / 1-Phenylcyclopentylamine Data. National Institute of Standards and Technology.[2] Available at: [Link]
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 427071, Cyclopentyl-(1-phenyl-ethyl)-amine (Analogue Reference). Retrieved from [Link]
- Maddox, V. H., et al. (1965).The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry.
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Wallach, J., et al. (2016). Structure-activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists.[3] PLoS One. Available at: [Link]
